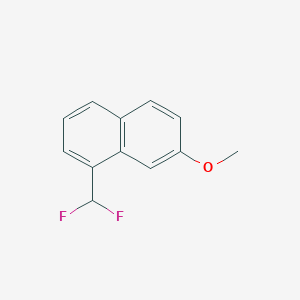
1-(Difluoromethyl)-7-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-7-methoxynaphthalene is a chemical compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of a naphthalene precursor using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-7-methoxynaphthalene may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
化学反応の分析
Types of Reactions: 1-(Difluoromethyl)-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Methyl-substituted naphthalenes.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
1-(Difluoromethyl)-7-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
作用機序
The mechanism by which 1-(Difluoromethyl)-7-methoxynaphthalene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy group can participate in electron-donating interactions, modulating the compound’s reactivity and binding affinity .
類似化合物との比較
1-(Trifluoromethyl)-7-methoxynaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-7-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-(Difluoromethyl)-7-methoxynaphthalene is unique due to the combination of the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, while the methoxy group influences its electronic properties .
特性
分子式 |
C12H10F2O |
|---|---|
分子量 |
208.20 g/mol |
IUPAC名 |
1-(difluoromethyl)-7-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-9-6-5-8-3-2-4-10(12(13)14)11(8)7-9/h2-7,12H,1H3 |
InChIキー |
MWTYKNJBIQZYTA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CC=C2C(F)F)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



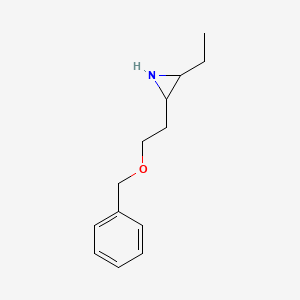
![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)
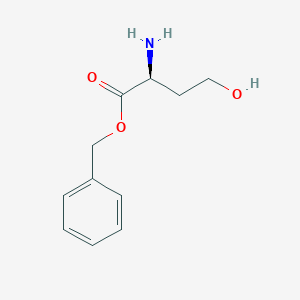

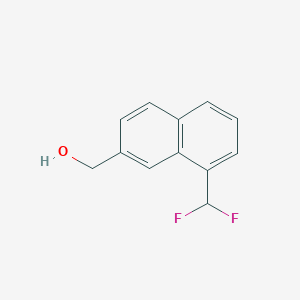
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)

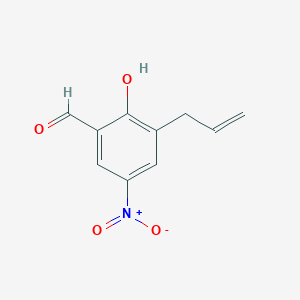

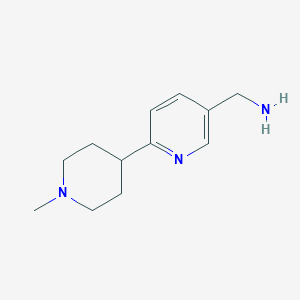
![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)


